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molecular formula C18H19N3S B8611455 3-(2-piperazin-1-yl-phenylsulfanyl)-1H-indole CAS No. 874296-10-3

3-(2-piperazin-1-yl-phenylsulfanyl)-1H-indole

Cat. No. B8611455
M. Wt: 309.4 g/mol
InChI Key: IEASOXWLILLCAI-UHFFFAOYSA-N
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Patent
US07678800B2

Procedure details

3 M HCl-gas in dry ethyl acetate (3 mL) was added to 3-[2-(4-tert-butoxycarbonyl-piperazin-1-yl)-phenylsulfanyl]-indole-1-carboxylic acid tert-butyl ester. The solution was stirred for 1 h at 0° C. and evaporated under vacuum. The crude product was purified by preparative LC-MS. The isolated product was submitted for testing as DMSO solution.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[2-(4-tert-butoxycarbonyl-piperazin-1-yl)-phenylsulfanyl]-indole-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(OC([N:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([S:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[N:25]2[CH2:30][CH2:29][N:28](C(OC(C)(C)C)=O)[CH2:27][CH2:26]2)=[CH:10]1)=O)(C)(C)C>C(OCC)(=O)C>[N:25]1([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=2[S:18][C:11]2[C:12]3[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=3)[NH:9][CH:10]=2)[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
3-[2-(4-tert-butoxycarbonyl-piperazin-1-yl)-phenylsulfanyl]-indole-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=C(C2=CC=CC=C12)SC1=C(C=CC=C1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative LC-MS

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1(CCNCC1)C1=C(C=CC=C1)SC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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